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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical synthesis of
Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- (CAS No: 312747-21-0). The
synthesis is a two-step process commencing with the preparation of the key intermediate, 2-
amino-6-nitrobenzothiazole, followed by its N-acylation with cyclohexanecarbonyl chloride. This
document outlines detailed experimental protocols for each step, presents physicochemical
and spectral data in a structured format, and includes a visual representation of the synthetic
workflow.

Introduction

Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)- is a benzothiazole derivative. The
benzothiazole nucleus is a prominent heterocyclic scaffold in medicinal chemistry, with
derivatives exhibiting a wide range of biological activities. The presence of the nitro group and
the cyclohexanecarboxamide moiety suggests potential applications in drug discovery and
materials science. This guide details a reliable synthetic route to obtain this compound for
further research and development.
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Synthetic Pathway Overview

The synthesis of the target compound is achieved through a two-step reaction sequence:

o Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole. This intermediate is synthesized from an
appropriate precursor, typically through nitration of a protected 2-aminobenzothiazole
followed by deprotection.

o Step 2: N-Acylation. The amino group of 2-amino-6-nitrobenzothiazole is acylated using
cyclohexanecarbonyl chloride in the presence of a base to yield the final product.

Data Presentation

hvsicochemical

Molecular . .
CAS Molecular . Physical Melting
Compound Weight ( )
Number Formula Appearance Point (°C)
g/mol )
2-Amino-6- Yellow to
nitrobenzothi 6285-57-0 C7HsN302S 195.20 orange 248 - 252[1]
azole powder
Cyclohexane
carboxamide,
) Expected to ]
N-(6-nitro-2- 312747-21-0 C14H1sN3O3S  305.35 ) Not available
] be a solid
benzothiazoly
)-
N-(6-Nitro-2-
benzothiazoly
lacetamide 27145-23-5 CoH7Ns0sS 237.24 Solid >300
(Representati
ve Data)

Spectral Data (Representative)

As specific spectral data for the target compound is not readily available in the public domain,
representative data for the closely related N-(6-Nitro-2-benzothiazolyl)acetamide is provided
below to give an indication of expected spectral characteristics.
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Representative Values for N-(6-Nitro-2-
Spectral Data Type . .
benzothiazolyl)acetamide

5 12.85 (s, 1H, NH), 8.95 (d, J = 2.4 Hz, 1H),
1H NMR (DMSO-ds) 8.25 (dd, J = 9.0, 2.5 Hz, 1H), 7.85 (d, J = 9.0
Hz, 1H), 2.25 (s, 3H).

~3400-3200 (N-H stretch), ~1680 (C=0 stretch,
IR (KBr, cm~1) amide 1), ~1540 (N-H bend, amide Il), ~1580,
1340 (NO: stretch).

Mass Spec. (m/z) Expected [M+H]* for C14H1sN30sS at 306.09.

Experimental Protocols
Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

Materials:

» 2-Acetamidobenzothiazole
e Sulfuric acid (98%)

« Nitric acid (70%)

e Methanol

e Sodium hydroxide

e Ice

Procedure:

¢ In a flask equipped with a stirrer and a dropping funnel, cool 100 mL of concentrated sulfuric
acid to 0-5 °C in an ice-salt bath.

o Slowly add 2-acetamidobenzothiazole (0.1 mol) to the cooled sulfuric acid while maintaining
the temperature below 10 °C.
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Prepare a nitrating mixture by carefully adding nitric acid (0.11 mol) to cold sulfuric acid (50
mL).

Add the nitrating mixture dropwise to the solution of 2-acetamidobenzothiazole over a period
of 1-2 hours, ensuring the temperature does not exceed 10 °C.

After the addition is complete, stir the reaction mixture at 5-10 °C for an additional 2 hours.
Pour the reaction mixture slowly onto crushed ice (500 g) with vigorous stirring.

Filter the precipitated 2-acetamido-6-nitrobenzothiazole and wash thoroughly with cold water
until the washings are neutral.

Suspend the crude product in methanol (200 mL) and heat to reflux.

Add a solution of sodium hydroxide (0.2 mol) in water (50 mL) dropwise and continue
refluxing for 4-6 hours until hydrolysis is complete (monitored by TLC).

Cool the mixture to room temperature and filter the solid product.
Wash the product with water and then with a small amount of cold methanol.

Recrystallize the crude 2-amino-6-nitrobenzothiazole from ethanol or a suitable solvent to
obtain a purified yellow to orange crystalline solid.[1][2]

Dry the final product under vacuum.

Step 2: Synthesis of Cyclohexanecarboxamide, N-(6-
nitro-2-benzothiazolyl)-

Materials:

2-Amino-6-nitrobenzothiazole

Cyclohexanecarbonyl chloride

Pyridine or Triethylamine
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Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Saturated sodium bicarbonate solution
Brine

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

In a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a
nitrogen inlet, dissolve 2-amino-6-nitrobenzothiazole (0.05 mol) in anhydrous DCM or THF
(150 mL).

Add a base such as pyridine or triethylamine (0.06 mol) to the solution and cool the mixture
to 0-5 °C in an ice bath.

Add cyclohexanecarbonyl chloride (0.055 mol) dissolved in anhydrous DCM or THF (50 mL)
dropwise to the cooled solution over 30 minutes.

After the addition, allow the reaction mixture to warm to room temperature and stir for 12-24
hours. Monitor the reaction progress by TLC.

Once the reaction is complete, wash the organic layer sequentially with water, saturated
sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter the drying agent and remove the solvent under reduced pressure using a rotary
evaporator.

The resulting crude product can be purified by recrystallization from a suitable solvent
system (e.g., ethanol/water, ethyl acetate/hexane) or by column chromatography on silica

gel.

Dry the purified product under vacuum to yield Cyclohexanecarboxamide, N-(6-nitro-2-
benzothiazolyl)-.
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Mandatory Visualization
Synthetic Workflow

Step 1: Synthesis of 2-Amino-6-nitrobenzothiazole

[ 2-Acetamidobenzothiazole ]

Nitration

(HNO3, H2S04)

[ 2-Acetamido-6-nitrobenzothiazole ]

Hydrolysis

(NaOH, MeOH)

2-Amino-6-nitrobenzothiazole

Step 2: N-Acylation

Cyclohexanecarbonyl
chloride

Acylation
(Pyridine, DCM)

Cyclohexanecarboxamide,
N-(6-nitro-2-benzothiazolyl)-
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Click to download full resolution via product page
Caption: Synthetic route for Cyclohexanecarboxamide, N-(6-nitro-2-benzothiazolyl)-.
Safety Precautions
» All experimental procedures should be carried out in a well-ventilated fume hood.

o Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must
be worn at all times.

e Strong acids (sulfuric acid, nitric acid) are highly corrosive and should be handled with
extreme care.

» Acyl chlorides are lachrymatory and corrosive; handle with caution.
¢ Organic solvents are flammable and should be kept away from ignition sources.

o Refer to the Material Safety Data Sheets (MSDS) for all chemicals before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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